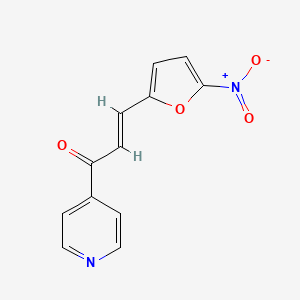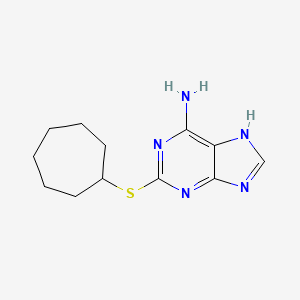
2-(Cycloheptylsulfanyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cycloheptylsulfanyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptylsulfanyl)-7H-purin-6-amine typically involves the introduction of the cycloheptylsulfanyl group to a purine precursor. One common method is the nucleophilic substitution reaction where a suitable purine derivative, such as 6-chloropurine, reacts with cycloheptylthiol under basic conditions. The reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cycloheptylsulfanyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cycloheptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: The amino group on the purine ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cycloheptylsulfanyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study purine metabolism and related pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cycloheptylsulfanyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The cycloheptylsulfanyl group may enhance the compound’s binding affinity or selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Thioguanine: Another purine analog used in cancer therapy.
Uniqueness
2-(Cycloheptylsulfanyl)-7H-purin-6-amine is unique due to the presence of the cycloheptylsulfanyl group, which can impart distinct chemical and biological properties compared to other purine derivatives. This structural feature may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63187-57-5 |
|---|---|
Formule moléculaire |
C12H17N5S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
2-cycloheptylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H17N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,13,14,15,16,17) |
Clé InChI |
PONIMAICQIWVSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)SC2=NC(=C3C(=N2)N=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


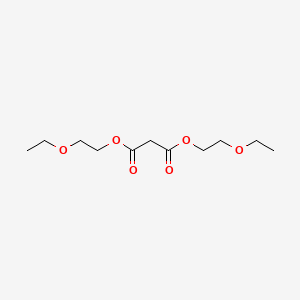
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)


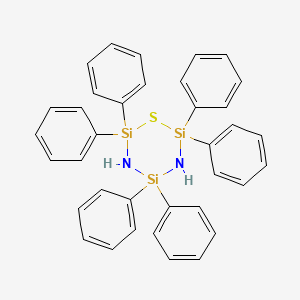
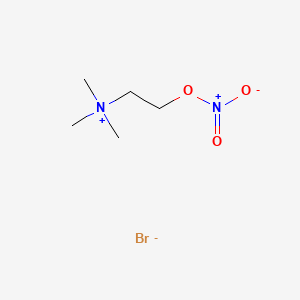

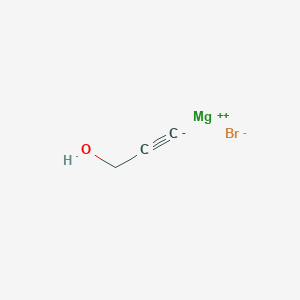

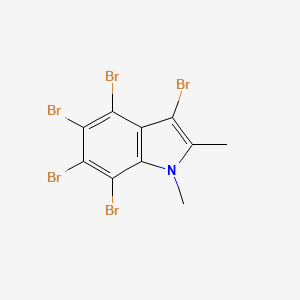
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)

